

# Technical Guide: 8-Epitacrolimus Characterization and Control

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 8-Epitacrolimus

CAS No.: 129212-35-7

Cat. No.: B1141324

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## Executive Summary

**8-Epitacrolimus** (CAS: 129212-35-7) is a stereoisomer of the immunosuppressant Tacrolimus (FK506).<sup>[1]</sup> Designated as Impurity D in the European Pharmacopoeia (EP) and Tacrolimus 8-epimer in the United States Pharmacopeia (USP), it represents a critical quality attribute (CQA) in drug development. This impurity arises primarily through base-catalyzed epimerization at the C-8 position, a reversible process that challenges purification strategies. This guide provides a definitive technical analysis of its physicochemical properties, formation mechanisms, and validated analytical control strategies.

## Physicochemical Profile

**8-Epitacrolimus** shares the same molecular formula and weight as the parent drug but differs in spatial configuration.<sup>[2]</sup> This stereochemical inversion significantly alters its interaction with the FKBP12 binding protein and its chromatographic behavior.

## Table 1: Comparative Physicochemical Data

Property	Tacrolimus (Parent)	8-Epitacrolimus (Impurity)
CAS Number	104987-11-3	129212-35-7
Molecular Formula	C <sub>44</sub> H <sub>69</sub> NO <sub>12</sub>	C <sub>44</sub> H <sub>69</sub> NO <sub>12</sub>
Molecular Weight	804.02 g/mol	804.02 g/mol
Exact Mass	803.4820 Da	803.4820 Da
Stereochemistry (C-8)	Configuration	Configuration
Regulatory ID	USP Tacrolimus RS	USP Tacrolimus 8-Epimer RS
EP Impurity Code	N/A	Impurity D

## Structural Distinction

The structural divergence occurs at the Carbon-8 position (macrolide numbering).[2] In Tacrolimus, the allyl group at C-8 is oriented in the

-configuration. In **8-Epitacrolimus**, this center is inverted to the

-configuration. This inversion is not a degradation of the carbon skeleton but a thermodynamic equilibration, often driven by pH excursions during fermentation or downstream processing.

## Mechanistic Formation Pathway

Understanding the kinetics of **8-Epitacrolimus** formation is essential for process control. The transformation is a base-catalyzed epimerization via an enolate intermediate.

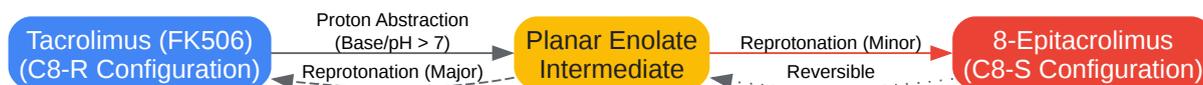
## Mechanism Description

- Proton Abstraction: Under basic conditions (or even neutral conditions with specific buffer interactions), the acidic proton at C-8 (alpha to the carbonyl) is abstracted.
- Enolization: This forms a planar enolate intermediate, destroying the chirality at C-8.
- Reprotonation: The enolate is reprotonated. While the

form (Tacrolimus) is kinetically favored, the

form (**8-Epitacrolimus**) is thermodynamically accessible, leading to an equilibrium mixture.

## Visualization: Epimerization Pathway



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Caption: Base-catalyzed thermodynamic equilibration between Tacrolimus and its 8-epimer via an enolic intermediate.

## Analytical Characterization & Control

Distinguishing **8-Epitacrolimus** from Tacrolimus requires high-resolution chromatography due to their identical mass and similar polarity. The following protocol is adapted from USP/EP harmonized methodologies and optimized for resolution.

### Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify **8-Epitacrolimus** levels with a resolution factor (

) > 1.5 relative to the parent peak.

Equipment:

- System: UHPLC or HPLC with temperature-controlled autosampler.
- Detector: UV Absorbance at 210 nm (or 220 nm). Use low-actinic glassware to prevent photodegradation.

Chromatographic Conditions:

Parameter	Setting
Column	C18 Phase (e.g., L1 USP packing), 150 mm x 4.6 mm, 3 $\mu$ m (e.g., Phenomenex Luna or equivalent)
Column Temp	60°C (Critical for tautomer coalescence and peak sharpness)
Flow Rate	1.5 mL/min
Injection Vol	20 $\mu$ L

#### Mobile Phase Strategy:

- Solution A: 6 mM Phosphoric Acid in Water.
- Solution B: Acetonitrile : tert-Butyl Methyl Ether (81:19 v/v).[3]
- Diluent: Acetonitrile : Water (70:30 v/v).[4]

#### Gradient Profile:

- 0-30 min: Isocratic hold or shallow gradient (approx. 28% B) to separate polar impurities.
- 30-50 min: Ramp to high organic to elute late eluters.
- Equilibration: Return to initial conditions.

#### System Suitability Criteria:

- Resolution ( ): NLT 3.0 between Ascomycin and Tacrolimus.
- Tailing Factor: NMT 2.0.
- Relative Retention Time (RRT): **8-Epitacrolimus** typically elutes after Tacrolimus (approx RRT ~1.1 to 1.2 depending on exact phase chemistry). Note: Verify RRT with USP Reference Standard as column selectivity varies.

## Regulatory & Safety Implications

### Quality Control Limits

- EP/USP Status: **8-Epitacrolimus** is a specified impurity.[1][5][6]
- Acceptance Criteria: Generally, individual impurities must be NMT 0.15% (or qualified levels) for drug substances. Due to its structural similarity, it may exhibit partial biological activity, but it is strictly controlled to ensure consistent dosing potency.

### Handling & Stability

- Stability: The 8-epimer is thermodynamically stable once formed but can revert under specific pH conditions.
- Storage: Store reference standards at -20°C or lower. Avoid basic buffers in formulation (e.g., avoid carbonate/bicarbonate excipients) to prevent in-situ formation.

## References

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- National Center for Biotechnology Information. PubChem Compound Summary for CID 13006299: Tacrolimus anhydrous 8-epimer.

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## Sources

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- To cite this document: BenchChem. [Technical Guide: 8-Epitacrolimus Characterization and Control]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1141324#8-epitacrolimus-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1141324#8-epitacrolimus-molecular-weight-and-formula)

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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